molecular formula C13H5F3O B13989062 1,3,7-Trifluoro-9h-fluoren-9-one CAS No. 2841-37-4

1,3,7-Trifluoro-9h-fluoren-9-one

Cat. No.: B13989062
CAS No.: 2841-37-4
M. Wt: 234.17 g/mol
InChI Key: KKTJCIMRELIKFV-UHFFFAOYSA-N
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Description

1,3,7-Trifluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, a polycyclic aromatic hydrocarbon with a ketone group at the 9-position. The introduction of fluorine atoms at the 1, 3, and 7 positions significantly alters its electronic and physical properties compared to the parent compound.

Properties

CAS No.

2841-37-4

Molecular Formula

C13H5F3O

Molecular Weight

234.17 g/mol

IUPAC Name

1,3,7-trifluorofluoren-9-one

InChI

InChI=1S/C13H5F3O/c14-6-1-2-8-9-4-7(15)5-11(16)12(9)13(17)10(8)3-6/h1-5H

InChI Key

KKTJCIMRELIKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C2C=C(C=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,3,7-Trifluoro-9h-fluoren-9-one may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of larger quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trifluoro-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorenone and fluorenol derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3,7-Trifluoro-9h-fluoren-9-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,7-Trifluoro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its ability to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Compound Substituents Melting Point/°C Solubility Key Features
9H-Fluoren-9-one (parent) None 82–84 Low in water Baseline for comparison; planar structure
1,3,7-Trifluoro-9H-fluoren-9-one 1-F, 3-F, 7-F Est. 120–130 Moderate in DCM Enhanced polarity, thermal stability
2,7-Difluoro-9H-fluoren-9-one 2-F, 7-F 145–147 Low in water Higher melting point than parent due to symmetry
2,7-Bis(2-thienyl)-9H-fluoren-9-one Thienyl groups N/A Soluble in THF Red-shifted absorption for optoelectronics

Electronic and Optical Properties

  • Electron-Withdrawing Effects: The trifluoro derivative’s fluorine atoms reduce electron density on the fluorenone core, lowering the LUMO energy and improving electron-transport properties. This contrasts with methoxy-substituted derivatives (e.g., 1,3,7-Trimethoxy), which raise the HOMO energy .
  • Photoreactivity: Fluorine substitution enhances photostability compared to benzophenone-based photophores. For example, 3-(3'-fluorenyl-9'-oxo)-L-alanine exhibits site-specific cross-linking in photoreactive studies, a property modulated by substituent electronic effects .
  • Optoelectronic Applications : Conjugated macrocycles with 2,7-bis(2-thienyl)-9H-fluoren-9-one units show solvatofluorochromism and tunable bandgaps, whereas fluorinated derivatives are better suited for charge injection layers in OLEDs due to their oxidative stability .

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